molecular formula C17H16OS B13097434 4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde

4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde

Cat. No.: B13097434
M. Wt: 268.4 g/mol
InChI Key: OQNLZJHODXWEEX-UHFFFAOYSA-N
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Description

4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 4-methylphenylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde typically involves the reaction of 4-methylphenylpropanoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiobenzaldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiobenzaldehyde derivatives.

Scientific Research Applications

4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methylphenyl)thio]propionic acid
  • 4-Methylthiobenzaldehyde
  • 4-Methylphenylpropanoyl chloride

Uniqueness

4-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 4-methylphenylpropanoyl moiety in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H16OS

Molecular Weight

268.4 g/mol

IUPAC Name

4-[3-(4-methylphenyl)propanoyl]thiobenzaldehyde

InChI

InChI=1S/C17H16OS/c1-13-2-4-14(5-3-13)8-11-17(18)16-9-6-15(12-19)7-10-16/h2-7,9-10,12H,8,11H2,1H3

InChI Key

OQNLZJHODXWEEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

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